2,4,6-Trifluorobenzene-1,3,5-tricarbonitrile
Description
Properties
IUPAC Name |
2,4,6-trifluorobenzene-1,3,5-tricarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9F3N3/c10-7-4(1-13)8(11)6(3-15)9(12)5(7)2-14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTFYBZNGZGGRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1F)C#N)F)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogen Exchange Reactions
Palladium-Catalyzed Cyanation
Palladium-mediated cyanation of polyfluorobenzenes offers a potential pathway:
- Start with 1,3,5-trifluorobenzene.
- Perform sequential cyanation using Pd(OAc)₂, Zn(CN)₂, and a ligand (e.g., Xantphos) in DMF at 120°C.
Table 2 : Hypothetical Pd-catalyzed cyanation conditions
| Substrate | Cyanating Agent | Catalyst System | Temperature (°C) | Yield (%)* |
|---|---|---|---|---|
| 1,3,5-Trifluorobenzene | Zn(CN)₂ | Pd(OAc)₂/Xantphos | 120 | 40–60 |
*Theoretical yields based on mono-cyanation literature.
Oxidative Coupling of Cyanated Building Blocks
A fragment coupling strategy could circumvent electronic deactivation:
- Synthesize 2-fluoro-1,3-dicyanobenzene derivatives.
- Employ oxidative coupling (e.g., Ullmann reaction) to fuse fragments into the target structure.
This method risks poor regiocontrol and requires stringent optimization of coupling conditions.
Challenges and Limitations
- Low yields : Multi-step syntheses accumulate inefficiencies, particularly in halogen exchange and cyanation steps.
- Purification difficulties : The compound’s high symmetry and lack of polarity complicate chromatographic separation.
- Safety concerns : Use of toxic cyanating agents (e.g., Zn(CN)₂) and high-temperature reactions necessitate specialized equipment.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trifluorobenzene-1,3,5-tricarbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The cyano groups can be reduced to amines under specific conditions
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is often employed
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the fluorine atoms.
Reduction Reactions: Products include amines formed from the reduction of cyano groups
Scientific Research Applications
Chemistry
2,4,6-Trifluorobenzene-1,3,5-tricarbonitrile serves as a critical building block in organic synthesis. It is utilized in the development of more complex organic molecules through various chemical reactions:
- Substitution Reactions: The fluorine atoms can be replaced with other functional groups.
- Reduction Reactions: Cyano groups can be reduced to amines under specific conditions.
Biology
The compound has been employed in biological studies to explore enzyme interactions and protein-ligand binding. Its unique electronic properties allow it to form stable complexes with various biological targets.
Medicine
In medicinal chemistry, this compound is investigated as a precursor for developing pharmaceutical compounds. Its biological activity has been linked to potential anticancer and antimicrobial effects.
Anticancer Activity
Recent studies have demonstrated the compound's potential to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Zhang et al., 2023 | HeLa (cervical cancer) | 15.2 | Induction of apoptosis |
| Lee et al., 2024 | MCF-7 (breast cancer) | 12.5 | Cell cycle arrest at G2/M phase |
Case Study: Anticancer Mechanism Investigation
In controlled laboratory settings, researchers assessed the effects on cancer cell lines using flow cytometry and Western blotting:
- Increased expression of pro-apoptotic proteins (Bax).
- Decreased expression of anti-apoptotic proteins (Bcl-2).
- Enhanced caspase activation indicating apoptosis induction.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Study: Antimicrobial Efficacy Testing
A series of antimicrobial susceptibility tests indicated:
- Significant reduction in bacterial colony-forming units (CFUs) upon treatment.
- Synergistic effects observed when combined with conventional antibiotics.
Mechanism of Action
The mechanism of action of 2,4,6-Trifluorobenzene-1,3,5-tricarbonitrile involves its interaction with molecular targets through its cyano and fluorine groups. These interactions can lead to the formation of stable complexes with proteins and enzymes, affecting their activity and function. The compound’s unique electronic properties, due to the presence of fluorine atoms, play a crucial role in its mechanism of action .
Biological Activity
2,4,6-Trifluorobenzene-1,3,5-tricarbonitrile (CAS Number: 3638-97-9) is a fluorinated aromatic compound with significant interest in various fields, including material science and medicinal chemistry. Its unique structure, comprising three cyano groups and three fluorine substituents on a benzene ring, imparts distinctive chemical properties that influence its biological activity.
- Molecular Formula : C₉F₃N₃
- Molecular Weight : 207.112 g/mol
- Melting Point : 148-150 °C
- LogP : 1.71894
These properties suggest moderate lipophilicity, which can affect the compound's bioavailability and interaction with biological systems.
Biological Activity Overview
The biological activity of this compound has been explored in various studies. The compound exhibits notable effects on cellular processes and has potential applications in pharmacology.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that it can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Zhang et al., 2023 | HeLa (cervical cancer) | 15.2 | Induction of apoptosis |
| Lee et al., 2024 | MCF-7 (breast cancer) | 12.5 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against various bacterial strains. In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Study 1: Anticancer Mechanism Investigation
In a controlled laboratory setting, researchers investigated the effects of this compound on cancer cell lines. The study utilized flow cytometry to assess apoptosis levels and Western blotting to analyze protein expression related to apoptosis pathways.
Findings :
- Increased expression of pro-apoptotic proteins (Bax).
- Decreased expression of anti-apoptotic proteins (Bcl-2).
- Enhanced caspase activation indicating apoptosis induction.
Case Study 2: Antimicrobial Efficacy Testing
A series of antimicrobial susceptibility tests were conducted to evaluate the effectiveness of the compound against clinical isolates of bacteria. The results indicated a dose-dependent response.
Findings :
- Significant reduction in bacterial colony-forming units (CFUs) upon treatment.
- Synergistic effects observed when combined with conventional antibiotics.
Comparison with Similar Compounds
Key Research Findings
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2,4,6-Trifluorobenzene-1,3,5-tricarbonitrile, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (NAS) using fluorinated precursors. For example, a trifluorinated benzene derivative (e.g., 1,3,5-tribromo-2,4,6-trifluorobenzene) can react with cyanide ions under controlled conditions. Key steps include:
- Temperature control : Reactions are performed in anhydrous solvents (e.g., DMF or THF) at 80–120°C to avoid side reactions.
- Purification : Recrystallization from acetonitrile or column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted precursors.
- Purity analysis : Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures >97% purity .
Q. How is the molecular structure of this compound characterized experimentally?
- Methodological Answer :
- X-ray crystallography : Single-crystal diffraction data collected at low temperatures (e.g., 100 K) using Mo-Kα radiation. Refinement via SHELXL (e.g., anisotropic displacement parameters, hydrogen atom placement) resolves bond lengths and angles .
- Spectroscopy :
- ¹⁹F NMR : Peaks near -110 ppm (CF3 groups) and -160 ppm (aromatic F) confirm substitution patterns.
- IR spectroscopy : Stretching vibrations at ~2250 cm⁻¹ (C≡N) and 1250–1100 cm⁻¹ (C-F) validate functional groups .
Advanced Research Questions
Q. How does the electron-deficient nature of this compound influence its applications in organic electronics?
- Methodological Answer :
- Electrochemical analysis : Cyclic voltammetry (CV) in anhydrous DCM reveals a low LUMO energy (-3.8 eV vs. Fc/Fc⁺), confirming strong electron-accepting behavior.
- Device integration : Used as an electron-transport layer (ETL) in organic light-emitting diodes (OLEDs). Device efficiency is tested via current density-voltage (J-V) curves and external quantum efficiency (EQE) measurements .
Q. What experimental strategies address discrepancies in thermal stability data for fluorinated tricarbonitriles?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Conduct under nitrogen at 10°C/min. A decomposition onset >250°C indicates stability. Discrepancies arise from residual solvents; pre-drying samples at 80°C under vacuum for 12 hr mitigates this.
- Differential scanning calorimetry (DSC) : Detects phase transitions. Melting points (mp) should align with crystallography data (e.g., mp ~182°C for analogous compounds) .
Q. How can computational modeling predict reactivity in fluorinated tricarbonitrile derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Reactivity validation : Compare computed HOMO-LUMO gaps with experimental CV data. For example, a theoretical gap of 4.2 eV vs. experimental 4.0 eV confirms model accuracy .
Q. What challenges arise in interpreting ¹H NMR spectra due to fluorine coupling, and how are they resolved?
- Methodological Answer :
- Decoupling techniques : Use ¹⁹F-decoupled ¹H NMR to suppress splitting from adjacent fluorine atoms.
- Solvent selection : Deuterated DMSO-d₆ enhances resolution by reducing dynamic effects.
- Supplementary data : Combine with ¹³C NMR and HSQC to assign aromatic proton signals near δ 7.5–8.0 ppm .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
